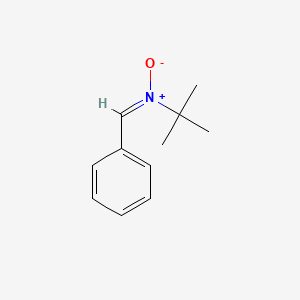

Phenyl-N-tert-butylnitrone, (E)-

Cat. No. B8137668

Key on ui cas rn:

85225-53-2

M. Wt: 177.24 g/mol

InChI Key: IYSYLWYGCWTJSG-FMIVXFBMSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06762322B1

Procedure details

To a nitrogen charged 250 ml, 3-necked, round bottom flask equipped with a magnetic stir bar, nitrogen gas flow, pot thermometer, and condenser was added 119.3 gm (0.674 moles) of the 2-t-butyl-3-phenyloxaziridine as prepared in Example 2 and several silicon carbide boiling chips. The system was continuously flushed with nitrogen while gradually heated to 120° C. Upon reaching 120°, the heat was removed as the exothermic rearrangement brought the reaction temperature to about 134° C. before slowly subsiding. The pale yellow 2-t-butyl-3-phenyloxaziridine gradually turned to a clear, dark brown color. The reaction was cooled after a total reaction time of about 1 hour and a GC analysis, as described in Example 1, of the crude product 25 indicated a complete conversion to the corresponding nitrone (a peak having a retention time of 6.45 minutes). Upon cooling, the liquid N-t-butylphenylnitrone crystallized to form a solid having a crude yield of 109.4 gm (91.7% of theoretical yield).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:5]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6]1)([CH3:4])([CH3:3])[CH3:2].[C-]#[Si+]>>[C:1]([N+:5]([O-:6])=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:2])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

119.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N1OC1C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#[Si+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a nitrogen charged 250 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-necked, round bottom flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The system was continuously flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon reaching 120°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heat was removed as the exothermic rearrangement

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to about 134° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled after a total reaction time of about 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid N-t-butylphenylnitrone crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a crude yield of 109.4 gm (91.7% of theoretical yield)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06762322B1

Procedure details

To a nitrogen charged 250 ml, 3-necked, round bottom flask equipped with a magnetic stir bar, nitrogen gas flow, pot thermometer, and condenser was added 119.3 gm (0.674 moles) of the 2-t-butyl-3-phenyloxaziridine as prepared in Example 2 and several silicon carbide boiling chips. The system was continuously flushed with nitrogen while gradually heated to 120° C. Upon reaching 120°, the heat was removed as the exothermic rearrangement brought the reaction temperature to about 134° C. before slowly subsiding. The pale yellow 2-t-butyl-3-phenyloxaziridine gradually turned to a clear, dark brown color. The reaction was cooled after a total reaction time of about 1 hour and a GC analysis, as described in Example 1, of the crude product 25 indicated a complete conversion to the corresponding nitrone (a peak having a retention time of 6.45 minutes). Upon cooling, the liquid N-t-butylphenylnitrone crystallized to form a solid having a crude yield of 109.4 gm (91.7% of theoretical yield).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:5]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6]1)([CH3:4])([CH3:3])[CH3:2].[C-]#[Si+]>>[C:1]([N+:5]([O-:6])=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:2])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

119.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N1OC1C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#[Si+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a nitrogen charged 250 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-necked, round bottom flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The system was continuously flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon reaching 120°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heat was removed as the exothermic rearrangement

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to about 134° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled after a total reaction time of about 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid N-t-butylphenylnitrone crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a crude yield of 109.4 gm (91.7% of theoretical yield)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |